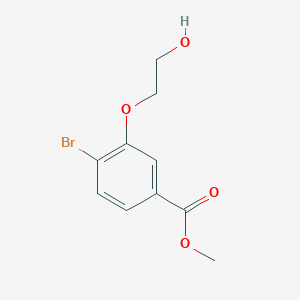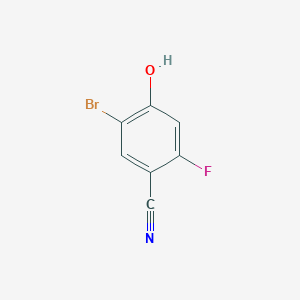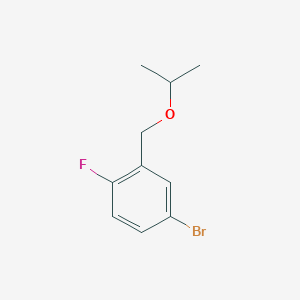
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropoxymethyl group . The average mass of the molecule is 233.077 Da and the monoisotopic mass is 231.989899 Da .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
4-Bromo-1-fluoro-2-nitrobenzene: is utilized in the synthesis of compounds with anti-inflammatory properties . This application is crucial in the pharmaceutical industry where new anti-inflammatory drugs are constantly being developed to treat conditions such as arthritis, allergies, and other inflammatory diseases.
Cross-Coupling Reactions
The compound serves as a standard substrate for cross-coupling reactions . These reactions are fundamental in creating complex molecules for various chemical syntheses, including pharmaceuticals, agrochemicals, and advanced materials.
Grignard Reagent Formation
It forms a Grignard reagent , which is essential in the synthesis of 4-fluorophenyl containing compounds . These compounds can be further utilized to create pesticides like Flusilazole, showcasing the compound’s role in agricultural chemistry.
Synthesis of Sodium Channel Blockers
The compound is used in the synthesis of dibenzoxazepine analogs , which act as potent sodium channel blockers . These blockers have applications in medical research, particularly in the development of treatments for disorders related to electrical signaling in the nervous system.
Creation of N-Fused Tricyclic Indoles
It acts as a reactant in the synthesis of N-fused tricyclic indoles . These structures are significant in medicinal chemistry due to their presence in compounds with various biological activities, including antitumor, anti-HIV, and antibacterial properties.
Mechanism of Action
Target of Action
Many bromo-fluoro compounds are used as substrates for cross-coupling reactions . They can form Grignard reagents used in the synthesis of various compounds .
Mode of Action
The bromine and fluorine atoms in these compounds can participate in various chemical reactions, forming new bonds with other elements or compounds .
Biochemical Pathways
These compounds can be involved in various biochemical pathways depending on their specific structure and the other compounds they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure .
Result of Action
The result of the action of these compounds can vary widely depending on their specific targets and the biochemical pathways they are involved in .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRHLGGFDBHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



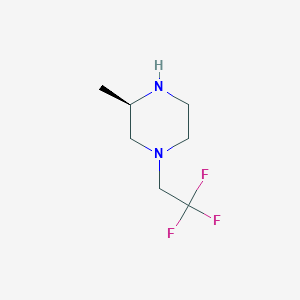
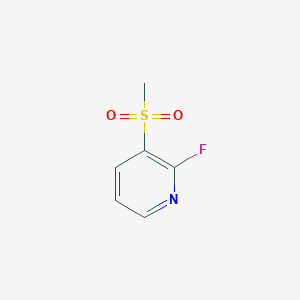
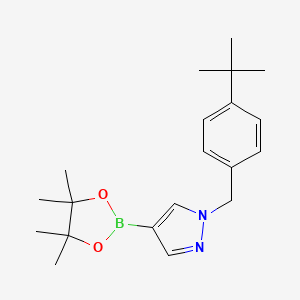

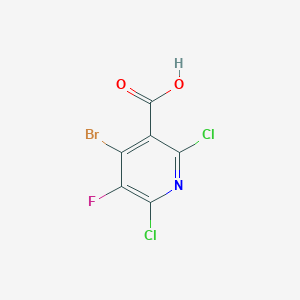


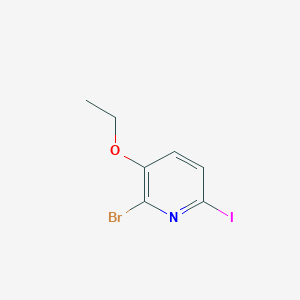
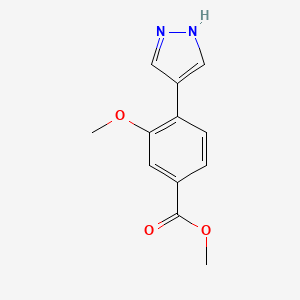

![L-[6-13C]fucose](/img/structure/B1446002.png)
